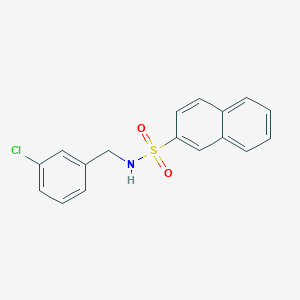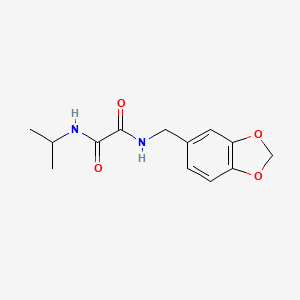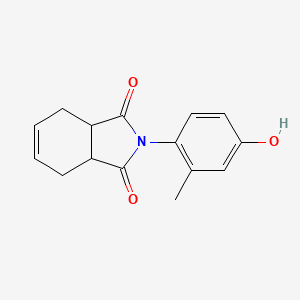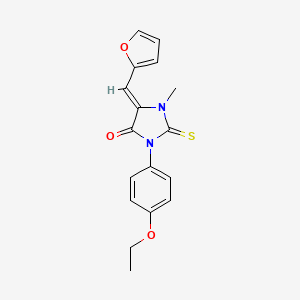![molecular formula C14H17N3O2 B4850294 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B4850294.png)
3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
Descripción general
Descripción
3-(Dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione, also known as DPI, is a chemical compound with potential applications in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes involved in various cellular processes such as signal transduction, cell proliferation, and differentiation.
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves the inhibition of PKC activity by binding to the ATP-binding site of the enzyme. PKC requires ATP to phosphorylate its substrates, and 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione competes with ATP for binding to the enzyme. By inhibiting PKC activity, 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can modulate downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can induce apoptosis in cancer cells by inhibiting PKC activity and activating caspase-3. 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can also inhibit the proliferation of smooth muscle cells and reduce the formation of neointima in injured arteries by blocking PKC-mediated signaling pathways. In addition, 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can modulate the release of neurotransmitters in the central nervous system and affect synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has several advantages for lab experiments, including its high potency and selectivity for PKC inhibition, its broad applicability in different cell types and tissues, and its availability as a commercial reagent. However, 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione also has some limitations, such as its potential off-target effects on other ATP-binding proteins, its poor solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione and its applications. One direction is to develop more potent and selective PKC inhibitors based on the structure of 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione, which can be used to study the specific isoforms of PKC and their roles in different cellular processes. Another direction is to investigate the downstream signaling pathways and cellular processes affected by PKC inhibition, and to identify potential therapeutic targets for diseases associated with PKC dysregulation. Finally, the development of new drug delivery systems and formulations can improve the solubility and bioavailability of 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione and other PKC inhibitors, and enhance their therapeutic potential.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is a key regulator of cell growth, differentiation, and apoptosis, and dysregulation of PKC signaling has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular diseases. 3-(dimethylamino)-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has been shown to inhibit PKC activity in vitro and in vivo, and can be used to study the downstream signaling pathways of PKC.
Propiedades
IUPAC Name |
3-(dimethylamino)-2-phenyl-3,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-15(2)14-16(10-6-4-3-5-7-10)13(19)11-8-9-12(18)17(11)14/h3-7,11,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVGZINLOXFCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1N2C(CCC2=O)C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl N-acetylglycinate](/img/structure/B4850211.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4850230.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4850248.png)
![3-(4-ethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B4850251.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4850256.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2-phenylethyl)thiourea](/img/structure/B4850264.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4850271.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4850277.png)
![5-({5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4850284.png)


